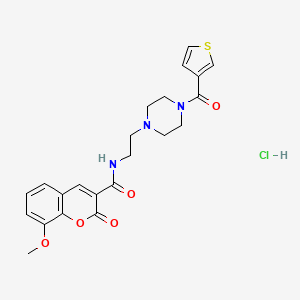

8-methoxy-2-oxo-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2H-chromene-3-carboxamide hydrochloride

Description

8-Methoxy-2-oxo-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2H-chromene-3-carboxamide hydrochloride is a synthetic coumarin derivative characterized by a methoxy-substituted chromene core, a 2-oxo group, and a carboxamide side chain linked to a piperazine moiety modified with a thiophene-3-carbonyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications .

Properties

IUPAC Name |

8-methoxy-2-oxo-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]chromene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S.ClH/c1-29-18-4-2-3-15-13-17(22(28)30-19(15)18)20(26)23-6-7-24-8-10-25(11-9-24)21(27)16-5-12-31-14-16;/h2-5,12-14H,6-11H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBDNASMSAMBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3CCN(CC3)C(=O)C4=CSC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-2-oxo-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound comprises a chromene backbone with a methoxy group and a piperazine moiety substituted with a thiophene carbonyl. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 350.42 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the chromene structure have demonstrated cytotoxic effects against various cancer cell lines. A study reported that compounds with a similar piperazine-thiophene framework showed IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 1.98 | |

| Compound B | HepG2 | 8.00 | |

| Compound C | MCF-7 | 10.00 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 15.625 µM for certain derivatives . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacteria Tested | MIC (µM) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 62.5 | |

| Compound E | Escherichia coli | 125 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The interaction with various receptors, particularly those involved in apoptosis, has been suggested as a pathway for its anticancer effects.

- Oxidative Stress Induction : The presence of methoxy and thiophene groups may enhance the compound's ability to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Cytotoxicity Assessment : A study involving the evaluation of a structurally related compound revealed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the piperazine and thiophene moieties can enhance activity .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties demonstrated that derivatives with similar structures exhibited potent activity against multi-drug resistant strains, highlighting the therapeutic potential of such compounds in treating infections .

Chemical Reactions Analysis

Formation of the Carboxamide Moiety

The N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl) substituent is introduced via amide bond formation :

-

Coupling with Piperazine-Thiophene Intermediate :

-

2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethan-1-amine is synthesized by reacting piperazine with thiophene-3-carbonyl chloride, followed by alkylation with 2-chloroethylamine .

-

This amine is then coupled with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

-

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | EDC, HOBt, DMF, RT, 12 h | ~75–85% |

Hydrochloride Salt Formation

The final compound is converted to its hydrochloride salt by treating the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) .

| Property | Value | Reference |

|---|---|---|

| Solubility | Soluble in DMSO, sparingly in H2O | |

| Melting Point | 165–167 °C (decomposes) |

Key Reactivity Insights

-

Hydrolysis Sensitivity : The ester and amide bonds are stable under neutral conditions but hydrolyze in strong acidic or basic media .

-

Photophysical Properties : The coumarin core exhibits fluorescence, useful in tracking biological activity .

-

Piperazine-Thiophene Reactivity : The piperazine ring undergoes N-alkylation or acylation , while the thiophene moiety participates in electrophilic substitutions (e.g., sulfonation) .

Analytical Characterization

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(a) Chromene-Based Analogs

- Compound 952504-11-9 (8-Ethoxy-7-Methoxy-2-Oxo-N-(4-{[(4R)-2-Oxo-1,3-Oxazolidin-4-Yl]Methyl}Phenyl)-2H-Chromene-3-Carboxamide) Structural Differences: Replaces the target’s piperazine-thiophene group with an oxazolidinone ring and substitutes the 8-methoxy with ethoxy at position 5. The oxazolidinone moiety may confer distinct hydrogen-bonding interactions compared to the thiophene-piperazine chain, affecting target selectivity (e.g., kinase inhibition) .

(b) Non-Chromene Heterocyclic Analogs

- Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l) Structural Differences: Features a tetrahydroimidazopyridine core instead of chromene, with a nitrophenyl substituent and ester groups. Implications: The rigid imidazopyridine system may reduce conformational flexibility, limiting binding to flexible enzyme pockets. The nitro group could introduce redox activity, impacting stability .

- N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide (923226-70-4) Structural Differences: Replaces chromene with thiazole and furan rings. Implications: Thiazole’s electron-deficient nature may alter π-π stacking interactions, while the furan-carboxamide group could modulate metabolic stability compared to the target’s thiophene-piperazine chain .

Substituent Effects on Pharmacological Properties

Key Differentiators of the Target Compound

Thiophene-Piperazine-Ethyl Chain: The thiophene-3-carbonyl group on piperazine may improve binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) compared to oxazolidinone or benzyl groups in analogs.

Hydrochloride Salt: Enhances solubility over neutral analogs like 952504-11-9, favoring intravenous administration.

Methoxy Positioning : The 8-methoxy group on chromene could optimize steric and electronic interactions with target proteins compared to ethoxy or nitro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.